Antileishmanial agent-17

Antileishmanial drug discovery Leishmania major Promastigote assay

Antileishmanial agent-17 (compound 14b) is a coumarin-1,2,3-triazole hybrid with submicromolar potency against Leishmania major (IC50 0.40 μM promastigote, 0.68 μM amastigote). Its 610‑fold selectivity (CC50 244.3 μM VERO) and confirmed dual inhibition of pteridine reductase and DHFR‑TS via >80% folate‑reversible activity make it the only in‑class compound with validated target engagement. Procure as a reference standard for HTS, rescue experiments, and selectivity benchmarking—generic substitution with untested analogs yields irreproducible results.

Molecular Formula C27H37N5O5
Molecular Weight 511.6 g/mol
Cat. No. B12405899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-17
Molecular FormulaC27H37N5O5
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCOCC4
InChIInChI=1S/C27H37N5O5/c1-2-3-14-36-23-9-8-21-17-24(27(34)37-25(21)18-23)26(33)28-10-6-4-5-7-11-32-20-22(29-30-32)19-31-12-15-35-16-13-31/h8-9,17-18,20H,2-7,10-16,19H2,1H3,(H,28,33)
InChIKeyOBZWTUNDQLYQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-17: A Coumarin-1,2,3-Triazole Hybrid with Submicromolar Activity Against Leishmania Major


Antileishmanial agent-17 (CAS 2934738-40-4) is a coumarin-1,2,3-triazole hybrid compound that belongs to a series of synthetic antileishmanial agents designed to target the folate pathway in Leishmania parasites [1]. Identified as compound 14b in the original medicinal chemistry study, it exhibits submicromolar potency against both promastigote and amastigote forms of Leishmania major [2]. The compound is characterized by its ability to inhibit pteridine reductase and dihydrofolate reductase-thymidylate synthase (DHFR-TS), key enzymes in leishmanial folate metabolism [1][3].

Why Antileishmanial Agent-17 Cannot Be Replaced by In-Class Coumarin-Triazole Analogs


Despite sharing a common coumarin-1,2,3-triazole scaffold, the antileishmanial activity within this series varies dramatically based on subtle structural modifications [1]. In the original study of 15 synthesized hybrids, only three compounds (13c, 14b, and 14c) achieved submicromolar IC50 values, while the remaining twelve exhibited only single-digit micromolar potencies [1]. Antileishmanial agent-17 (compound 14b) specifically demonstrates a 610‑fold selectivity window (CC50/IC50) against VERO cells that is not uniformly shared by its close analogs [2]. The precise 6‑carbon spacer and specific heterocyclic substitution pattern are critical determinants of both target engagement and cellular safety, rendering generic substitution with untested in-class compounds unreliable for reproducible research outcomes [1].

Quantitative Differentiation of Antileishmanial Agent-17 Against Miltefosine and Closest Analogs


Promastigote Potency: Antileishmanial Agent-17 Exhibits >55‑Fold Superior Activity Over Miltefosine Reference Values in the Same Assay System

Antileishmanial agent-17 demonstrates an IC50 of 0.40 μM against Leishmania major promastigotes [1][2]. In the original head-to-head study, all newly synthesized coumarin-triazole hybrids exerted higher activity than the clinical reference drug miltefosine, which consistently shows IC50 values in the 22–26 μM range against L. major promastigotes under comparable assay conditions [1][3]. This represents a >55‑fold improvement in potency [1][3].

Antileishmanial drug discovery Leishmania major Promastigote assay

Amastigote Potency: Antileishmanial Agent-17 Retains Submicromolar Activity Against the Clinically Relevant Intracellular Form, Outperforming Miltefosine

Antileishmanial agent-17 achieves an IC50 of 0.68 μM against Leishmania major intracellular amastigotes, the clinically relevant parasite stage responsible for mammalian infection [1][2]. The original study confirmed that all compounds in the series exhibited higher activity than miltefosine against amastigotes [1]. Cross‑study analysis indicates that miltefosine typically displays amastigote IC50 values in the 5–6 μM range for L. major, suggesting a >7‑fold potency advantage for agent-17 [3].

Antileishmanial drug discovery Leishmania major Amastigote assay

Selectivity Index: Antileishmanial Agent-17 Demonstrates a 610‑Fold Safety Window in Mammalian VERO Cells

Cytotoxicity evaluation in normal VERO (African green monkey kidney) cells yielded a CC50 of 244.3 μM for antileishmanial agent-17 [1][2]. When paired with its promastigote IC50 of 0.40 μM, this translates to a selectivity index (SI) of 610 [1][2]. In contrast, miltefosine exhibits cytotoxicity in mammalian cells at concentrations only 3–5‑fold higher than its antileishmanial IC50, with reported CC50 values in the 12–20 μM range [3].

Selectivity index Cytotoxicity VERO cells

Mechanistic Differentiation: Antileishmanial Agent-17 Engages the Folate Pathway via Dual Pteridine Reductase/DHFR-TS Inhibition with Rescue‑Experiment Validation

Antileishmanial agent-17 inhibits the folate pathway enzymes pteridine reductase (PTR1) and DHFR-TS, as demonstrated by molecular docking simulations [1][2]. Functional validation was obtained through rescue experiments: supplementation with folic acid reduced compound activity by 82% at 20 μM and 91% at 100 μM, while folinic acid reduced activity by 88% at 20 μM and 91% at 100 μM [2][3]. This folate‑dependent rescue profile is distinct from miltefosine, which acts via perturbation of phospholipid metabolism and mitochondrial cytochrome c release [4].

Mechanism of action Folate pathway Pteridine reductase

Optimal Procurement and Experimental Use Cases for Antileishmanial Agent-17


In Vitro Antileishmanial Screening and Lead Optimization Programs

Antileishmanial agent-17 is ideally suited as a reference standard or positive control in high‑throughput screening campaigns targeting Leishmania major promastigotes and amastigotes. Its submicromolar IC50 values (0.40 μM promastigote, 0.68 μM amastigote) provide a robust benchmark for evaluating novel antileishmanial candidates [1][2]. Researchers can reliably compare compound libraries against this validated submicromolar inhibitor, with confidence that the reported potency is reproducible across independent studies [1].

Mechanism‑of‑Action Studies Focused on Leishmanial Folate Metabolism

The compound's validated engagement of the folate pathway—confirmed by >80% activity reversal upon folic/folinic acid supplementation—makes antileishmanial agent‑17 a valuable chemical probe for dissecting pteridine reductase and DHFR‑TS function in Leishmania [3][4]. It can be deployed in rescue experiments, enzyme inhibition assays, and molecular docking validation studies, offering a distinct tool compound with an orthogonal mechanism to miltefosine and pentavalent antimonials [3].

Selectivity Profiling and Host Cell Toxicity Benchmarking

With a CC50 of 244.3 μM against VERO cells and a selectivity index of 610, antileishmanial agent‑17 serves as an excellent benchmark for assessing the therapeutic window of new antileishmanial candidates [2][3]. Researchers can use the compound to establish baseline cytotoxicity thresholds in mammalian cell lines and to calibrate selectivity index calculations, ensuring that newly identified hits offer comparable or improved safety margins [2].

In Vivo Pharmacokinetic and Efficacy Study Design

Predicted in silico ADME parameters from the original study indicate that antileishmanial agent‑17 possesses favorable physicochemical and drug‑like properties suitable for oral administration [1]. Procurement of this compound enables preclinical validation of these computational predictions in rodent models of cutaneous leishmaniasis, providing a foundation for lead optimization efforts focused on improving bioavailability and reducing clearance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.